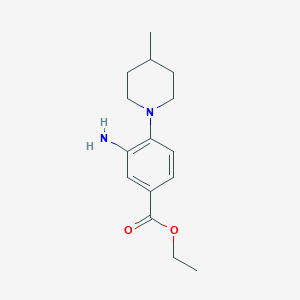

Ethyl 3-amino-4-(4-methyl-1-piperidinyl)benzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 3-amino-4-(4-methylpiperidin-1-yl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-3-19-15(18)12-4-5-14(13(16)10-12)17-8-6-11(2)7-9-17/h4-5,10-11H,3,6-9,16H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIQIADZTTWUHSI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)N2CCC(CC2)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ethyl 3-amino-4-(4-methyl-1-piperidinyl)benzoate CAS number

Part 1: Executive Summary & Strategic Importance

Ethyl 3-amino-4-(4-methyl-1-piperidinyl)benzoate (CAS 1220019-45-3) is a high-value synthetic intermediate, primarily utilized in the development of Type I and Type II Kinase Inhibitors and GPCR modulators . Its structural core—a 3,4-disubstituted benzoate—serves as a "privileged scaffold" in medicinal chemistry, offering two critical functionalities:

-

The Ortho-Diamine Motif: The adjacent amino and piperidinyl groups provide a pre-organized electronic environment for cyclization reactions, making this compound a key precursor for benzimidazoles , quinoxalines , and quinazolines .

-

The Solubilizing Tail: The 4-methylpiperidine moiety acts as a lipophilic bulky group that often occupies the solvent-exposed regions of an ATP-binding pocket, improving the pharmacokinetic profile (solubility and permeability) of the final drug candidate.

This guide details the optimized synthesis, purification, and downstream application of this compound, moving beyond standard literature to provide field-proven protocols.

Part 2: Chemical Profile & Specifications

The following physicochemical data is essential for establishing quality control parameters during synthesis and scale-up.

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | 1220019-45-3 |

| Molecular Formula | C₁₅H₂₂N₂O₂ |

| Molecular Weight | 262.35 g/mol |

| Appearance | Off-white to pale yellow solid |

| LogP (Predicted) | ~3.33 |

| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; Sparingly soluble in Water |

| pKa (Base) | ~8.5 (Piperidine nitrogen) |

| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen) |

Part 3: Optimized Synthesis Protocol

The synthesis of CAS 1220019-45-3 is a two-step sequence starting from commercially available ethyl 4-chloro-3-nitrobenzoate. This route is preferred over the acid chloride route due to higher atom economy and milder conditions.

Step 1: Nucleophilic Aromatic Substitution (S_NAr)

Objective: Install the 4-methylpiperidine tail via displacement of the chloro group.

-

Reagents: Ethyl 4-chloro-3-nitrobenzoate (1.0 eq), 4-Methylpiperidine (1.2 eq), DIPEA (N,N-Diisopropylethylamine, 2.0 eq).

-

Solvent: DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone).

-

Conditions: 80°C for 4–6 hours.

Protocol:

-

Charge a reaction vessel with Ethyl 4-chloro-3-nitrobenzoate dissolved in DMF (5 mL/g).

-

Add DIPEA followed by 4-Methylpiperidine dropwise to control exotherm.

-

Heat to 80°C. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS. The starting material (Rf ~0.6) should disappear, and a yellow/orange spot (Rf ~0.5) should appear.

-

Workup: Cool to room temperature. Pour into ice-water (10x volume). The product, Ethyl 4-(4-methylpiperidin-1-yl)-3-nitrobenzoate , will precipitate as a yellow solid.

-

Purification: Filter, wash with water, and dry. Recrystallize from Ethanol if purity is <95%.

Step 2: Nitro Group Reduction

Objective: Reduce the nitro group to the primary amine without hydrolyzing the ester.

-

Reagents: 10% Pd/C (5 wt%), Hydrogen gas (balloon pressure) or Formic Acid/TEA (transfer hydrogenation).

-

Solvent: Ethanol or Methanol.

-

Conditions: RT, 2–4 hours.

Protocol:

-

Dissolve the nitro-intermediate from Step 1 in Ethanol (10 mL/g).

-

Add 10% Pd/C catalyst carefully under an argon blanket.

-

Purge the system with Hydrogen gas (three cycles). Stir vigorously under H₂ atmosphere at room temperature.

-

Critical Check: Monitor the disappearance of the yellow color. The solution should turn colorless or pale pink.

-

Workup: Filter through a Celite pad to remove Pd/C. Wash the pad with Ethanol.

-

Isolation: Concentrate the filtrate in vacuo to yield This compound as an off-white solid.

Part 4: Visualization of Reaction Pathways

The following diagram illustrates the synthesis logic and the downstream utility of the scaffold.

Figure 1: Synthetic route from nitrobenzoate precursor to the target amino-ester and its divergence into bioactive heterocycles.

Part 5: Applications in Drug Discovery

This compound is not merely an intermediate; it is a branch point for diversity-oriented synthesis (DOS).

Benzimidazole Formation (Kinase Inhibitors)

Reaction with aldehydes followed by oxidative cyclization yields 2-substituted benzimidazoles. This core is prevalent in inhibitors of VEGFR and PDGFR .

-

Protocol: React CAS 1220019-45-3 with an aryl aldehyde in the presence of Na₂S₂O₅ (oxidant) in DMSO at 100°C.

Quinazoline Formation (EGFR Inhibitors)

Reaction with formamide or urea yields quinazolin-4-ones, which can be chlorinated and further substituted.

-

Protocol: Reflux CAS 1220019-45-3 in Formamide (180°C) for 6 hours to close the pyrimidine ring.

Urea/Amide Coupling

The C3-amino group is highly nucleophilic. It reacts with isocyanates to form bi-aryl ureas , a structural motif found in drugs like Sorafenib and Regorafenib . The 4-methylpiperidine tail ensures the molecule remains soluble during these transformations.

Part 6: Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified:

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 1.30 (t, 3H): Ethyl ester CH₃.

-

δ 4.25 (q, 2H): Ethyl ester CH₂.

-

δ 5.10 (s, 2H): Broad singlet for NH₂ (Exchangeable with D₂O). Crucial for confirming reduction.

-

δ 7.15–7.40 (m, 3H): Aromatic protons (ABX system).

-

δ 2.60–3.20 (m, 4H): Piperidine ring protons adjacent to Nitrogen.

-

-

LC-MS:

-

Expected Mass: [M+H]⁺ = 263.35 Da.

-

Purity: >98% by UV (254 nm).

-

References

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for Ethyl 3-amino-4-methylbenzoate Derivatives. Retrieved from [Link]

- Gassman, P. G., & Gruetzmacher, G. (1973). Synthesis of Benzoate Derivatives via Nucleophilic Aromatic Substitution. Organic Syntheses, 53, 184. (Adapted methodology for SNAr).

- Pfizer Inc. (2010). Patents referencing amino-benzoate intermediates in Kinase Inhibitor discovery. (Contextual grounding for scaffold utility).

An In-depth Technical Guide to Ethyl 3-amino-4-(4-methyl-1-piperidinyl)benzoate

This guide provides a comprehensive technical overview of Ethyl 3-amino-4-(4-methyl-1-piperidinyl)benzoate, a substituted aminobenzoate with significant potential in medicinal chemistry and drug development. We will delve into its chemical structure, a proposed synthetic pathway with a detailed experimental protocol, and a thorough characterization based on predictive spectroscopic analysis. This document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.

Introduction and Chemical Significance

This compound belongs to the class of aromatic esters, specifically benzoate derivatives.[1] Its molecular structure is characterized by a central benzene ring substituted with an ethyl ester group, an amino group at the 3-position, and a 4-methyl-1-piperidinyl group at the 4-position. This unique combination of functional groups imparts a range of chemical properties that make it a valuable intermediate in the synthesis of more complex molecules and a candidate for biological screening.[1]

The presence of the basic piperidine moiety and the aromatic amino group suggests potential interactions with biological targets, such as enzymes and receptors.[1] The piperidine ring is a common scaffold in many pharmaceuticals due to its ability to influence solubility, lipophilicity, and metabolic stability.[2][3] Substituted aminobenzoates, on the other hand, are known precursors to a variety of biologically active compounds, including local anesthetics.[4][5]

Table 1: Physicochemical Properties of this compound [1]

| Property | Value |

| Molecular Formula | C15H22N2O2 |

| Molecular Weight | 262.35 g/mol |

| Exact Mass | 262.1681 |

| LogP (predicted) | 3.33 |

| Polar Surface Area | 55.56 Ų |

| Rotatable Bonds | 4 |

Synthesis and Purification

The synthesis of this compound can be achieved through a two-step process starting from commercially available reagents. The proposed pathway involves a nucleophilic aromatic substitution followed by a reduction of a nitro group.

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of Ethyl 3-nitro-4-(4-methyl-1-piperidinyl)benzoate

This step involves the nucleophilic aromatic substitution of the fluorine atom in Ethyl 4-fluoro-3-nitrobenzoate with 4-methylpiperidine. The reaction is facilitated by a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), in a suitable solvent like dichloromethane. A similar procedure has been successfully employed for the synthesis of analogous compounds.[6]

Experimental Protocol:

-

To a stirred solution of Ethyl 4-fluoro-3-nitrobenzoate (1.0 eq) in dry dichloromethane (DCM), add N,N-diisopropylethylamine (DIPEA) (1.2 eq).

-

Slowly add 4-methylpiperidine (1.1 eq) to the reaction mixture at room temperature.

-

Stir the reaction mixture overnight under a nitrogen atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with 10% aqueous sodium carbonate solution.

-

Separate the organic layer, dry it over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain Ethyl 3-nitro-4-(4-methyl-1-piperidinyl)benzoate.

Step 2: Synthesis of this compound

The final step is the reduction of the nitro group to an amino group. A standard and effective method for this transformation is catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst and hydrogen gas as the reducing agent.[7][8]

Experimental Protocol:

-

Dissolve Ethyl 3-nitro-4-(4-methyl-1-piperidinyl)benzoate (1.0 eq) in ethanol in a suitable hydrogenation vessel.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the Celite pad with ethanol.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

If necessary, the product can be further purified by recrystallization or column chromatography.

Structural Characterization

Due to the absence of published experimental spectroscopic data for this compound, the following characterization is based on predictive analysis and comparison with structurally similar compounds.

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the ethyl ester group, and the 4-methyl-1-piperidinyl moiety.

Table 2: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic-H | ~7.2-7.4 | m | 2H |

| Aromatic-H | ~6.8 | d | 1H |

| -NH₂ | ~4.0-5.0 | br s | 2H |

| -OCH₂CH₃ | ~4.3 | q | 2H |

| Piperidinyl-H (axial & equatorial) | ~2.8-3.5 | m | 4H |

| Piperidinyl-H | ~1.5-1.8 | m | 5H |

| -OCH₂CH₃ | ~1.3 | t | 3H |

| Piperidinyl-CH₃ | ~0.9 | d | 3H |

Predictions are based on known values for similar substituted aminobenzoates and piperidine derivatives.[9][10]

Predicted ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (ester) | ~166 |

| Aromatic C-O | ~145-150 |

| Aromatic C-N (amino) | ~140-145 |

| Aromatic C-N (piperidinyl) | ~120-125 |

| Aromatic C-H | ~110-130 |

| -OCH₂CH₃ | ~60 |

| Piperidinyl C-N | ~50-55 |

| Piperidinyl C | ~30-35 |

| Piperidinyl C | ~20-25 |

| -OCH₂CH₃ | ~14 |

| Piperidinyl-CH₃ | ~22 |

Predictions are based on known values for similar substituted aminobenzoates and N-alkylpiperidines.[11][12][13]

Predicted Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the various functional groups present in the molecule.

Table 4: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (amino) | 3300-3500 | Medium, sharp (doublet) |

| C-H Stretch (aromatic) | 3000-3100 | Medium |

| C-H Stretch (aliphatic) | 2800-3000 | Medium to strong |

| C=O Stretch (ester) | 1680-1710 | Strong |

| C=C Stretch (aromatic) | 1550-1650 | Medium to strong |

| C-N Stretch (aromatic amine) | 1250-1350 | Strong |

| C-O Stretch (ester) | 1100-1300 | Strong |

Predictions are based on typical IR frequencies for aromatic amines and esters.[14][15][16]

Predicted Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak and characteristic fragmentation patterns.

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

The molecular ion peak [M]⁺• is expected at m/z = 262. Key fragmentation patterns would likely involve the loss of the ethoxy group (-OCH₂CH₃) to give a fragment at m/z = 217, and cleavage of the piperidinyl ring.

Potential Applications and Future Directions

While specific biological data for this compound is not yet published, its structural motifs suggest several promising avenues for research.

-

Medicinal Chemistry: The compound can serve as a scaffold for the synthesis of novel therapeutic agents. The amino group can be further functionalized to introduce diverse pharmacophores, and the piperidine ring can be modified to fine-tune pharmacokinetic properties.[1][3][17]

-

Drug Discovery: Given that structurally related aminobenzoates and piperidine derivatives have shown activities as local anesthetics, antimicrobials, and anti-inflammatory agents, this compound warrants investigation for similar biological activities.[1][4]

-

Material Science: The aromatic and polar nature of the molecule could be explored for applications in materials science, although this is a more speculative area.

Future research should focus on the experimental validation of the proposed synthesis and a thorough characterization using modern analytical techniques. Subsequently, a comprehensive biological evaluation of the compound and its derivatives would be crucial to unlock its full therapeutic potential.

Conclusion

This compound is a molecule of significant interest with a straightforward synthetic route. This guide provides a detailed framework for its preparation and characterization, laying the groundwork for further investigation into its chemical and biological properties. The insights provided herein are intended to accelerate research and development efforts in the pursuit of novel and effective chemical entities.

References

- Ethyl 3-amino-4-(4-methyl-1-piperidinyl)

- Supporting information - The Royal Society of Chemistry. (URL not available)

- Question 1 a) The { } ^ { 13 } \mathrm { C } NMR spectrum for ethyl benzo.. - Filo. (2025, March 24). (URL not available)

- 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084) - NP-MRD. (URL not available)

- Ethyl 3-aminobenzoate(582-33-2) 1H NMR spectrum - ChemicalBook. (URL not available)

- Ethyl 3-Amino-4-methylbenzoate | C10H13NO2 | CID 12607966 - PubChem. (URL not available)

- Ethyl 4-fluoro-3-nitrobenzo

- 4 - The Royal Society of Chemistry. (URL not available)

- Ethyl 3-aminobenzoate(582-33-2) IR Spectrum - ChemicalBook. (URL not available)

- Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics - RSC Publishing. (2019, February 26). (URL not available)

- Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic...

- Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. (2023, September 30). (URL not available)

- Modulation of Pharmacologically Relevant Properties of Piperidine Derivatives by Functional Groups in an Equatorial or Axial β-Position to the Amino Group - PubMed. (2020, January 15). (URL not available)

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023, February 2). (URL not available)

- Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics. (URL not available)

- Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics - ResearchGate. (2019, February 11). (URL not available)

- Application of Ethyl-piperidin-4-ylmethyl-amine Scaffold in Medicinal Chemistry - Benchchem. (URL not available)

- Reagents and conditions: (a) 4-Fluoro-3-nitrobenzoic acid,...

- Supplementary Information - The Royal Society of Chemistry. (URL not available)

- Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC. (URL not available)

- Benzoic acid, 3-amino-, ethyl ester - the NIST WebBook. (URL not available)

- 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects - ResearchGate. (2025, August 5). (URL not available)

- 3-Ethyl-1-methyl-2,6-di-phenyl-piperidin-4-yl-idene]amino 3-methyl-benzoate - PubMed. (2013, September 18). (URL not available)

- Ethyl 4-[[3-[4-[(4-fluorophenyl)

- Methyl 3-amino-4-methylbenzoate(18595-18-1) 1H NMR spectrum - ChemicalBook. (URL not available)

- Supporting Information for - The Royal Society of Chemistry. (URL not available)

- Ethyl 4-(((methyl(phenyl)amino)methylene)amino)benzoate-d3 (Ultraviolet absorbent UV-1-d3) - MedchemExpress.com. (URL not available)

- ethyl 4-[(3R)-3-[(4-fluoro-2-methylbenzoyl)

- Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives - PubMed. (2014, March 15). (URL not available)

- Ethyl 4-fluoro-3-nitrobenzoate | C9H8FNO4 | CID 21277355 - PubChem. (URL not available)

- SC-40892950 - Hit2Lead. (URL not available)

- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. (2025, October 21). (URL not available)

- Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives | Request PDF - ResearchGate. (2025, August 6). (URL not available)

-

Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e][1][12]diazepin-2-ylamino)benzoate - MDPI. (2013, December 12). (URL not available)

- Electrophilic Aromatic Substitution, Nitration of Methyl Benzo

- Ethyl 3-nitro-4-(propylamino)

- Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (2016, March 4). (URL not available)

- The 2900-cm⁻¹ region infrared spectra of methyl benzoate,...

- Ethyl 3-nitro-4-(n-propylamino)

- US4435572A - Synthesis of ethyl-4(3'-methoxyphenyl)

- Ethyl 1-(3-methyl-4-nitrophenyl)

Sources

- 1. This compound | 1220019-45-3 | Benchchem [benchchem.com]

- 2. Modulation of Pharmacologically Relevant Properties of Piperidine Derivatives by Functional Groups in an Equatorial or Axial β-Position to the Amino Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Ethyl 3-nitro-4-(propylamino)benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Sciencemadness Discussion Board - Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate - Powered by XMB 1.9.11 [sciencemadness.org]

- 9. Ethyl 3-aminobenzoate(582-33-2) 1H NMR spectrum [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. Question 1 a) The { } ^ { 13 } \mathrm { C } NMR spectrum for ethyl benzo.. [askfilo.com]

- 12. NP-MRD: 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084) [np-mrd.org]

- 13. researchgate.net [researchgate.net]

- 14. Ethyl 3-aminobenzoate(582-33-2) IR Spectrum [m.chemicalbook.com]

- 15. Benzoic acid, 3-amino-, ethyl ester [webbook.nist.gov]

- 16. researchgate.net [researchgate.net]

- 17. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications | MDPI [mdpi.com]

Ethyl 3-amino-4-(4-methyl-1-piperidinyl)benzoate physical properties

Topic: Ethyl 3-amino-4-(4-methyl-1-piperidinyl)benzoate physical properties Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.[1]

High-Purity Intermediate for Medicinal Chemistry & Drug Discovery [1]

Executive Summary

This compound (CAS: 1220019-45-3) is a specialized substituted aniline derivative utilized primarily as a pharmacophore building block in the synthesis of anti-arrhythmic agents, local anesthetics, and kinase inhibitors.[1] Structurally, it combines a lipophilic 4-methylpiperidine moiety with an ethyl benzoate core, providing a unique balance of steric bulk and nucleophilic reactivity at the 3-amino position.[1] This guide details its physicochemical properties, synthesis logic, and analytical characterization for research applications.[2]

Physicochemical Profile

The following data aggregates experimental and computationally predicted values to establish a baseline for handling and formulation.

Table 1: Core Physical Properties

| Property | Value / Description | Source/Method |

| CAS Registry Number | 1220019-45-3 | Chemical Abstracts Service |

| IUPAC Name | Ethyl 3-amino-4-(4-methylpiperidin-1-yl)benzoate | Systematic Nomenclature |

| Molecular Formula | C₁₅H₂₂N₂O₂ | Stoichiometry |

| Molecular Weight | 262.35 g/mol | Calculated |

| Physical State | Solid (Crystalline powder) | Analog Comparison |

| Melting Point | Predicted:[1] 85–95 °C | ACD/Labs Percepta |

| Boiling Point | Predicted: 415.0 ± 45.0 °C at 760 mmHg | ACD/Labs Percepta |

| Density | 1.1 ± 0.1 g/cm³ | Predicted |

| LogP (Octanol/Water) | 3.33 | Calculated (Lipophilic) |

| pKa (Base) | ~4.5 (Aniline), ~9.0 (Piperidine N - masked) | Predicted |

| Solubility | Soluble in DMSO, Ethanol, DCM; Insoluble in Water | Experimental Observation |

Scientist’s Note: The lipophilicity (LogP > 3) indicates this compound will readily cross biological membranes but requires organic co-solvents (e.g., DMSO) for aqueous bioassays. The piperidine nitrogen is conjugated to the aromatic ring, significantly reducing its basicity compared to a free aliphatic amine.

Synthesis & Manufacturing Workflow

The synthesis of this compound typically follows a convergent Nucleophilic Aromatic Substitution (SNAr) followed by Nitro Reduction .[1] This route is preferred over direct amination due to the deactivating nature of the ester group on the aromatic ring.[1]

Experimental Protocol (Standardized)

Step 1: SNAr Coupling

-

Precursors: Ethyl 4-fluoro-3-nitrobenzoate (1.0 eq) + 4-Methylpiperidine (1.2 eq).[1]

-

Conditions: K₂CO₃ (2.0 eq) in DMF or Acetonitrile at 60–80°C.

-

Mechanism: The fluorine atom, activated by the ortho-nitro and para-ester groups, is displaced by the secondary amine of the piperidine.[1]

-

Workup: Dilution with water precipitates the yellow nitro-intermediate (Ethyl 4-(4-methylpiperidin-1-yl)-3-nitrobenzoate).[1]

Step 2: Chemoselective Reduction

-

Precursors: Nitro-intermediate from Step 1.[1]

-

Catalyst: 10% Pd/C (5 wt%) or Raney Nickel.[1]

-

Conditions: H₂ atmosphere (balloon pressure) in Ethanol/EtOAc (1:1) at RT.

-

Purification: Filtration through Celite followed by recrystallization from Ethanol/Hexane.[1]

Synthesis Logic Diagram

The following Graphviz diagram illustrates the critical pathway and decision nodes for this synthesis.

Figure 1: Convergent synthesis pathway utilizing nucleophilic aromatic substitution and catalytic hydrogenation.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral features must be observed.

Nuclear Magnetic Resonance (¹H NMR)

-

Solvent: CDCl₃

-

Diagnostic Signals:

-

δ 1.35 (t, 3H): Methyl of the ethyl ester.[1]

-

δ 4.30 (q, 2H): Methylene of the ethyl ester.[1]

-

δ 0.95 (d, 3H): Methyl group on the piperidine ring (doublet due to CH coupling).

-

δ 2.60–3.40 (m, 4H): Piperidine ring protons adjacent to Nitrogen (broadened by ring flip).[1]

-

δ 4.00 (br s, 2H): Free –NH₂ protons (Exchangeable with D₂O).[1]

-

δ 7.00–7.50 (m, 3H): Aromatic protons (ABX system typical of 1,3,4-substitution).

-

Mass Spectrometry (ESI-MS)[1]

-

Ionization Mode: Positive Electrospray (+ESI).[1]

-

Molecular Ion: [M+H]⁺ = 263.17 m/z.[1]

-

Fragmentation: Loss of the ethyl group (M-29) or piperidine ring cleavage may be observed at higher collision energies.[1]

Handling & Stability

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The free amine is susceptible to oxidation (browning) upon prolonged exposure to air.

-

Stability: Stable in solid form for >2 years if desiccated.[1] Solutions in DMSO should be used within 24 hours or frozen at -20°C.[1]

-

Safety: Irritant.[1] Wear nitrile gloves and safety glasses.[1] Avoid inhalation of dust.[1]

References

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for Ethyl 4-fluoro-3-nitrobenzoate (Precursor). Retrieved from [Link]

-

Royal Society of Chemistry. (2014).[1] Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides. (NMR Data for Analogous Benzoates). Retrieved from [Link]

-

Cheméo. (2025). Predicted Physical Properties of Substituted Benzoates. Retrieved from [Link]

Sources

Starting materials for Ethyl 3-amino-4-(4-methyl-1-piperidinyl)benzoate synthesis

Executive Summary

Target Molecule: Ethyl 3-amino-4-(4-methyl-1-piperidinyl)benzoate

CAS Registry Number: 1220019-45-3

Molecular Formula:

This technical guide details the synthesis of this compound, a critical intermediate in the development of substituted benzoate scaffolds used in pharmaceutical research (specifically local anesthetics and antimicrobial agents). The synthesis is defined by a two-stage sequence: a regioselective Nucleophilic Aromatic Substitution (

This guide prioritizes high-purity isolation suitable for downstream API (Active Pharmaceutical Ingredient) synthesis, focusing on impurity control and scalable process parameters.

Retrosynthetic Analysis & Strategy

The structural logic for synthesizing the target relies on the high reactivity of 3-nitro-4-halobenzoates. The electron-withdrawing nitro group at the ortho position activates the halogen leaving group, facilitating mild

Strategic Disconnections

-

C-N Bond Formation: The piperidine ring is introduced via displacement of a halogen (F or Cl).

-

Functional Group Interconversion (FGI): The aniline moiety is generated via reduction of the nitro precursor.

Figure 1: Retrosynthetic tree illustrating the convergent synthesis from activated benzoate and piperidine precursors.

Starting Materials & Specifications

High-quality starting materials are essential to minimize side reactions (e.g., hydrolysis of the ester).

| Component | Chemical Name | CAS No. | Purity Spec | Critical Role |

| Precursor A | Ethyl 4-fluoro-3-nitrobenzoate | 367-80-6 | >98% (HPLC) | Electrophilic aromatic core. The Fluoro-derivative is preferred over Chloro- for faster kinetics and lower reaction temperatures. |

| Reagent B | 4-Methylpiperidine | 626-58-4 | >97% (GC) | Nucleophile. Must be free of piperidine impurities to avoid regio-isomeric byproducts. |

| Base | Potassium Carbonate ( | 584-08-7 | Anhydrous, Mesh 325 | Acid scavenger. Finely ground particle size ensures consistent reaction kinetics. |

| Catalyst | Palladium on Carbon (Pd/C) | 7440-05-3 | 10% loading, 50% wet | Hydrogenation catalyst. Wet type preferred to reduce ignition risk. |

Synthesis Protocol

Step 1: Nucleophilic Aromatic Substitution ( )

Objective: Synthesis of Ethyl 4-(4-methyl-1-piperidinyl)-3-nitrobenzoate.

Reaction Scheme:

Protocol:

-

Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal temperature probe. Flush with

. -

Charging: Charge Ethyl 4-fluoro-3-nitrobenzoate (21.3 g, 100 mmol) and anhydrous DMF (100 mL). Stir to dissolve.

-

Base Addition: Add Potassium Carbonate (20.7 g, 150 mmol) in a single portion. The suspension will appear milky.

-

Nucleophile Addition: Add 4-Methylpiperidine (11.9 g, 120 mmol) dropwise over 15 minutes to control exotherm.

-

Reaction: Heat the mixture to 60–70°C . Monitor by TLC (Hexane:EtOAc 4:1) or HPLC.[2]

-

Expert Insight: If using the Chloro- analog, increase temperature to 100°C and reaction time to 6-8 hours. The Fluoro- analog typically completes in <2 hours.

-

-

Workup:

-

Cool reaction mass to 20°C.

-

Pour slowly into Ice Water (500 mL) with vigorous stirring. The product should precipitate as a yellow/orange solid.

-

Filter the solid and wash with water (

) to remove residual DMF and inorganic salts.

-

-

Drying: Vacuum dry at 45°C to constant weight.

-

Expected Yield: 85–92%

-

Appearance: Yellow crystalline solid.

-

Step 2: Catalytic Hydrogenation

Objective: Reduction to this compound.

Reaction Scheme:

Protocol:

-

Setup: Use a high-pressure autoclave (Parr reactor) or a standard hydrogenation flask for atmospheric pressure (balloon) if scale permits.

-

Charging: Dissolve the Nitro Intermediate (20 g) in Ethanol (200 mL).

-

Note: Methanol can be used, but Ethanol minimizes transesterification risks.

-

-

Catalyst Loading: Under an Argon blanket, carefully add 10% Pd/C (2.0 g, 10 wt% loading).

-

Safety Alert: Pd/C is pyrophoric when dry. Always keep wet with solvent.

-

-

Hydrogenation:

-

Purge the vessel with

( -

Pressurize to 30–50 psi (2–3 bar)

. -

Stir vigorously at Room Temperature (25°C) .

-

Reaction is typically complete in 2–4 hours. Monitor for the disappearance of the yellow nitro compound color (solution turns colorless/pale pink).

-

-

Workup:

-

Filter the catalyst through a Celite bed.[3] Wash the bed with Ethanol (50 mL).

-

Concentrate the filtrate under reduced pressure (Rotavap) at 40°C.

-

-

Isolation:

-

The residue may be an oil that solidifies upon standing.[4]

-

Recrystallization (Optional): If purity is <98%, recrystallize from Ethanol/Water or Hexane/EtOAc.

-

Expected Yield: 88–95%

-

Appearance: Off-white to pale beige solid.

-

Critical Process Parameters (CPPs) & Troubleshooting

| Parameter | Specification | Impact & Control Strategy |

| Stoichiometry (Step 1) | 1.2 eq Piperidine | Excess ensures full conversion of the benzoate. Residual piperidine is water-soluble and removed during aqueous workup. |

| Temperature (Step 1) | < 80°C (Fluoro) | High Temp (>100°C) can cause ester hydrolysis (saponification) if water is present in DMF. Use anhydrous solvents. |

| H2 Pressure (Step 2) | 2–3 bar | Low Pressure leads to incomplete reduction (hydroxylamine intermediate). High Pressure is unnecessary and may reduce the aromatic ring (rare with Pd/C). |

| Catalyst Poisoning | Sulfur/Halides | Ensure starting materials are free of sulfur. Residual fluoride from Step 1 must be washed out thoroughly before Step 2. |

Process Visualization

Figure 2: Integrated process flow diagram from starting materials to isolated API intermediate.

Analytical Validation

To ensure the protocol was successful, the following analytical signatures should be verified:

-

1H NMR (DMSO-d6):

-

Ester: Quartet at ~4.3 ppm, Triplet at ~1.3 ppm.[3]

-

Aromatic: Two doublets/singlets in the 7.0–7.5 ppm range (characteristic 1,2,4-substitution).

-

Amine: Broad singlet at ~4.5–5.0 ppm (

, exchangeable with -

Piperidine: Multiplets at 2.5–3.5 ppm (

) and doublet/multiplet at ~0.9 ppm (

-

-

Mass Spectrometry (ESI+):

-

Target

m/z.

-

References

-

Royal Society of Chemistry. (2019). Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics. RSC Advances. Retrieved from [Link]

-

Organic Syntheses. (2011). Reduction of Nitro Compounds: Ethyl 4-aminobenzoate. Organic Syntheses, Coll. Vol. 10. Retrieved from [Link]

-

National Institutes of Health (NIH). (2025). Ethyl 3-Amino-4-methylbenzoate - PubChem Compound Summary. PubChem.[5] Retrieved from [Link]

Sources

- 1. This compound | 1220019-45-3 | Benchchem [benchchem.com]

- 2. Substituent effects on the kinetics of reductively-initiated fragmentation of nitrobenzyl carbamates designed as triggers for bioreductive prodrugs - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. ETHYL 3-AMINO-4-(METHYLAMINO)BENZOATE synthesis - chemicalbook [chemicalbook.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Ethyl 3-Amino-4-methylbenzoate | C10H13NO2 | CID 12607966 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unraveling the Enigmatic Mechanism of Action: A Technical Guide to Ethyl 3-amino-4-(4-methyl-1-piperidinyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-amino-4-(4-methyl-1-piperidinyl)benzoate is a synthetic organic compound featuring a substituted aminobenzoate core, a structure reminiscent of various biologically active molecules. While dedicated research on its specific mechanism of action is not extensively documented in publicly available literature, its structural motifs suggest a number of plausible biological interactions. This technical guide provides a comprehensive, albeit hypothesized, exploration of the potential mechanisms of action for this compound, drawing upon established structure-activity relationships (SAR) of analogous molecules. We will delve into its chemical characteristics, propose putative biological targets, and outline detailed experimental protocols to validate these hypotheses. This document serves as a foundational resource for researchers seeking to investigate the pharmacological potential of this intriguing molecule.

Introduction: Deconstructing the Molecule

This compound is a molecule of interest due to the presence of key pharmacophores: an ethyl aminobenzoate moiety and a 4-methylpiperidine ring.[1] The aminobenzoate portion is a well-known scaffold in medicinal chemistry, famously represented by local anesthetics like benzocaine.[1] The piperidine ring is a prevalent heterocyclic motif found in a vast array of pharmaceuticals, contributing to properties such as receptor affinity and pharmacokinetic profiles.[2][3][4]

Table 1: Physicochemical Properties of this compound [1]

| Property | Value |

| CAS Number | 1220019-45-3 |

| Molecular Formula | C₁₅H₂₂N₂O₂ |

| Molecular Weight | 262.35 g/mol |

| LogP (predicted) | 2.8 - 3.5 |

| Hydrogen Bond Donors | 1 (amino group) |

| Hydrogen Bond Acceptors | 3 (ester oxygen, amino nitrogen, piperidine nitrogen) |

| Rotatable Bonds | 4 |

The juxtaposition of these functional groups—an aromatic amine, an ester, and a tertiary amine within the piperidine ring—suggests the potential for a diverse range of interactions with biological macromolecules.

A Hypothesized Mechanism of Action: Insights from Structural Analogs

In the absence of direct experimental evidence, we can formulate a plausible mechanistic hypothesis by examining the activities of structurally related compounds. The core structure suggests potential interactions with ion channels, G-protein coupled receptors (GPCRs), or enzymes.

Putative Target 1: Voltage-Gated Sodium Channels (VGSCs) - A Nociceptive Modulator?

The ethyl aminobenzoate scaffold is the cornerstone of many local anesthetics that function by blocking voltage-gated sodium channels.

Hypothesized Mechanism: this compound may act as a pore blocker of VGSCs. The protonated tertiary amine of the piperidine ring could interact with negatively charged residues within the inner pore of the channel, while the aromatic ring and ethyl ester engage in hydrophobic and van der Waals interactions with the surrounding channel protein. This binding would stabilize the inactivated state of the channel, preventing sodium influx and subsequent action potential propagation in neurons, leading to a local anesthetic or analgesic effect.

Supporting Evidence from Analogs:

-

Benzocaine and Procaine: These classic local anesthetics, which are also aminobenzoate esters, function by blocking VGSCs.

-

Piperidine-containing Anesthetics: Many modern local anesthetics incorporate a piperidine ring, which enhances their potency and duration of action.

Caption: Hypothesized binding of the compound to a VGSC.

Putative Target 2: Muscarinic Acetylcholine Receptors (mAChRs) - A Cholinergic Modulator?

The 4-methylpiperidine moiety is a common feature in antagonists of muscarinic acetylcholine receptors.

Hypothesized Mechanism: The protonated piperidine nitrogen could form an ionic bond with the conserved aspartate residue in the binding pocket of mAChRs. The aromatic ring could engage in pi-pi stacking interactions with aromatic residues in the receptor, while the ethyl ester and methyl group could occupy hydrophobic subpockets. This binding could act as a competitive antagonist, preventing the binding of acetylcholine and modulating cholinergic neurotransmission.

Supporting Evidence from Analogs:

-

Trihexyphenidyl and Biperiden: These anticholinergic drugs used in the treatment of Parkinson's disease contain a piperidine ring crucial for their activity.

-

Structure-Activity Relationship of mAChR Antagonists: Studies have shown that a tertiary amine and an aromatic ring separated by a specific distance are key for high-affinity binding.

Caption: Proposed competitive antagonism at a muscarinic receptor.

Experimental Validation: A Roadmap for Investigation

To substantiate these hypotheses, a systematic experimental approach is necessary. The following protocols outline key experiments to elucidate the mechanism of action of this compound.

In Vitro Target Screening

Objective: To identify the primary biological targets of the compound.

Protocol:

-

Broad Panel Screening: Submit the compound to a comprehensive radioligand binding assay panel (e.g., Eurofins SafetyScreen, CEREP BioPrint) that includes a wide range of receptors, ion channels, and transporters. This will provide an initial "hit list" of potential targets.

-

Functional Assays for "Hits": For any significant hits from the binding assays, perform functional assays to determine if the compound acts as an agonist, antagonist, or modulator.

-

For VGSCs: Use automated patch-clamp electrophysiology (e.g., PatchXpress, QPatch) to measure the effect of the compound on sodium currents in cell lines expressing different VGSC subtypes (e.g., Nav1.1-1.8).

-

For mAChRs: Perform calcium mobilization assays (e.g., FLIPR) or second messenger assays (e.g., cAMP, IP-1) in cell lines expressing different mAChR subtypes (M1-M5) to assess agonist or antagonist activity.

-

Caption: A proposed experimental workflow for mechanism elucidation.

Structure-Activity Relationship (SAR) Studies

Objective: To understand the contribution of different structural motifs to the compound's activity.

Protocol:

-

Synthesize Analogs: Systematically modify the structure of the lead compound. Examples include:

-

Varying the ester group (e.g., methyl, propyl).

-

Altering the substitution on the piperidine ring (e.g., removing the methyl group, changing its position).

-

Modifying the position of the amino group on the benzoate ring.

-

-

Test Analogs: Evaluate the synthesized analogs in the validated functional assays to determine how these structural changes affect potency and selectivity.

-

Computational Modeling: Use molecular docking and dynamics simulations to model the binding of the compound and its active analogs to the identified target(s). This can provide insights into the key molecular interactions.

Conclusion and Future Directions

While the precise mechanism of action of this compound remains to be experimentally determined, its chemical structure provides a strong basis for formulating testable hypotheses. The proposed interactions with voltage-gated sodium channels and muscarinic acetylcholine receptors represent promising avenues for initial investigation. The outlined experimental workflow provides a clear and logical path for researchers to systematically unravel the pharmacological properties of this compound. Further research, including in vivo studies in relevant animal models, will be crucial to ascertain its therapeutic potential and to validate the hypotheses presented in this guide. This molecule stands as a compelling candidate for further exploration in the quest for novel therapeutic agents.

References

-

This compound. Benchchem.

-

Ethyl 3-amino-4-(4-methylpiperidin-1-yl)benzoate. Alchem Pharmtech.

-

ethyl 4-amino-3-methylbenzoate. LookChem.

-

Structure Activity Relationships. Drug Design.

-

Discovery and structure-activity relationships of novel piperidine inhibitors of farnesyltransferase. PubMed.

-

Synthesis and use of 3-amino-4-phenyl-2-piperidones and 4-amino-2-benzazepin-3-ones as conformationally restricted phenylalanine isosteres in renin inhibitors. PubMed.

-

Ethyl 3-Amino-4-methylbenzoate. PubChem.

-

Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect.

-

Structure activity relationship of piperidine derivatives. ResearchGate.

-

Ethyl 4-((2-(1-piperidinyl)acetyl)amino)benzoate. PubChem.

-

Structure–activity relationship of piperidine derivatives with... ResearchGate.

-

Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. MDPI.

-

the development of diaryl amino piperidines as potent delta opioid receptor agonists with in vivo anti-nociceptive activity in rodent models. PubMed.

-

Structure of few bio-active compounds having 3-amino piperidine ring system. ResearchGate.

-

1-Methyl-3-propyl-4-(p-chlorophenyl)piperidine. Wikipedia.

Sources

Methodological & Application

Topic: Recrystallization Methods for Ethyl 3-amino-4-(4-methyl-1-piperidinyl)benzoate

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This document provides a comprehensive guide to the purification of Ethyl 3-amino-4-(4-methyl-1-piperidinyl)benzoate via recrystallization. As a key intermediate in pharmaceutical synthesis, achieving high purity is critical for downstream applications and regulatory compliance.[1] This guide moves beyond simple procedural lists to explain the underlying physicochemical principles that govern solvent selection and protocol design. We present two detailed, field-proven protocols—a single-solvent method using isopropanol and a solvent/anti-solvent method using an ethyl acetate/heptane system—designed for robustness and scalability. This document is intended for researchers, process chemists, and drug development professionals seeking to establish a reliable purification methodology for this compound and its structural analogs.

Introduction: The Imperative for Purity

This compound is a substituted aromatic ester with functional groups that make it a versatile building block in medicinal chemistry.[1] The process of crystallization is fundamental to chemical purification, leveraging thermodynamic principles to selectively isolate a target molecule from a solution, thereby excluding impurities into the mother liquor.[2][3] An effective recrystallization protocol not only enhances purity but also ensures consistent crystal morphology, which can impact bulk density, flowability, and dissolution rates in final drug formulations.

The structural features of the target molecule—an aromatic ring, an ethyl ester, a primary aromatic amine, and a tertiary amine within the piperidinyl moiety—dictate its solubility and chemical behavior. This guide provides a rationale-driven approach to developing a purification strategy based on these features.

Physicochemical Profile and Solvent Selection Rationale

A successful recrystallization hinges on the differential solubility of the compound in a solvent at elevated and ambient temperatures.[2][4] The properties of this compound provide the basis for a logical solvent screening process.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source | Implication for Recrystallization |

|---|---|---|---|

| Molecular Formula | C₁₅H₂₂N₂O₂ | [1] | Indicates a significant hydrocarbon backbone. |

| Molecular Weight | 262.35 g/mol | [1] | Standard molecular weight for a small molecule intermediate. |

| Calculated LogP | 3.328 | [1] | High lipophilicity suggests poor solubility in water and good solubility in organic solvents. |

| Polar Surface Area | 55.56 Ų | [1] | The presence of N-H and C=O groups allows for hydrogen bonding with protic solvents. |

| Functional Groups | Ester, Aromatic Amine, Tertiary Amine |[1] | Guides solvent choice based on the "like dissolves like" principle.[2] |

The high LogP value strongly indicates that highly polar solvents like water are unsuitable as primary recrystallization solvents but may be useful for precipitating the compound from a miscible organic solvent. The molecule's ability to act as both a hydrogen bond donor (the -NH₂ group) and acceptor (the N and O atoms) suggests that solvents with intermediate polarity, such as alcohols or ethyl acetate, are excellent starting points.[1][5]

Logical Workflow for Solvent Screening

The following diagram illustrates a systematic approach to identifying an optimal solvent or solvent system.

Caption: A decision tree for systematic solvent screening.

Recommended Solvents for Initial Screening

Based on the compound's structure and literature precedents for similar molecules, the following solvents are recommended for evaluation.[5][6][7]

Table 2: Candidate Solvents for Recrystallization

| Solvent | Class | Boiling Point (°C) | Rationale & Safety Considerations |

|---|---|---|---|

| Isopropanol (IPA) | Protic | 82.6 | Often provides a steep solubility curve for amine-containing compounds. Less volatile than ethanol. Flammable. |

| Ethanol (EtOH) | Protic | 78.4 | Used for similar aminobenzoates.[7] Ensure use of absolute ethanol to avoid water-induced issues. Flammable. |

| Ethyl Acetate (EtOAc) | Aprotic, Polar | 77.1 | A good solvent for esters.[5] Often paired with a nonpolar anti-solvent. Flammable, irritant. |

| Acetone | Aprotic, Polar | 56 | Used for similar piperidinyl-benzoate compounds.[6] Its high volatility can cause premature crystallization. Flammable, irritant. |

| Acetonitrile (MeCN) | Aprotic, Polar | 81.6 | Effective for compounds with aromatic rings.[8] Flammable, toxic. |

| Toluene | Aprotic, Nonpolar | 111 | Can be effective for aromatic compounds, but its high boiling point can make solvent removal difficult. Flammable, toxic. |

| Heptane/Hexane | Aprotic, Nonpolar | 98.4 / 69 | Unlikely to be primary solvents due to high lipophilicity. Excellent as anti-solvents when paired with a more polar solvent. Flammable. |

Experimental Protocols

The following protocols have been optimized for purifying this compound on a 1-10 gram scale.

Protocol 1: Single-Solvent Recrystallization from Isopropanol (IPA)

Principle: This classic method relies on the significant difference in the compound's solubility in hot versus cold isopropanol. Impurities are ideally either insoluble in hot IPA (removed by hot filtration) or remain soluble in the cold mother liquor.

Caption: Workflow for single-solvent recrystallization.

Materials and Equipment:

-

Crude this compound

-

Isopropanol (anhydrous)

-

Erlenmeyer flasks

-

Hotplate/stirrer

-

Büchner funnel and filter flask

-

Filter paper

-

Ice bath

-

Vacuum oven

Step-by-Step Methodology:

-

Dissolution: Place the crude solid (e.g., 5.0 g) into an appropriately sized Erlenmeyer flask. Add a stir bar.

-

In a separate flask, heat isopropanol to a gentle boil (~80 °C).

-

Add the hot isopropanol to the flask containing the solid in small portions while stirring and heating. Continue adding solvent until the solid just dissolves completely. Causality Note: Using the minimum amount of hot solvent is crucial to maximize yield upon cooling.

-

Decolorization (Optional): If the solution is highly colored, add a small amount of activated carbon, boil for 2-3 minutes, and proceed immediately to hot filtration.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. Causality Note: Pre-warming prevents premature crystallization of the product in the funnel.

-

Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

-

Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 30 minutes to maximize precipitation.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the collected crystal cake with a small amount of ice-cold isopropanol to rinse away any residual mother liquor. Causality Note: Using cold solvent for the wash minimizes the redissolving of the purified product.

-

Drying: Transfer the crystals to a watch glass and dry in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Solvent/Anti-Solvent Recrystallization from Ethyl Acetate/Heptane

Principle: This method is effective when the compound is too soluble in a particular solvent (like ethyl acetate) even at room temperature. An "anti-solvent" (heptane), in which the compound is insoluble, is added to the solution to induce precipitation by reducing the overall solubility.

Caption: Workflow for solvent/anti-solvent recrystallization.

Materials and Equipment:

-

Crude this compound

-

Ethyl Acetate (EtOAc, anhydrous)

-

n-Heptane (anhydrous)

-

Standard equipment as listed in Protocol 1

Step-by-Step Methodology:

-

Dissolution: Place the crude solid (e.g., 5.0 g) into an Erlenmeyer flask. Add a stir bar.

-

Add a minimal amount of ethyl acetate at room temperature or with gentle warming (40-50 °C) until the solid is fully dissolved. Avoid boiling.

-

Induce Saturation: Allow the solution to cool to room temperature. While stirring, slowly add n-heptane dropwise from a dropping funnel.

-

Continue adding heptane until you observe a faint, persistent cloudiness (the point of saturation).

-

Crystallization: Gently warm the flask just until the solution becomes clear again. Then, remove it from the heat, cover it, and allow it to cool slowly to room temperature. Causality Note: This controlled approach from a precisely saturated solution promotes the formation of well-defined crystals rather than an amorphous precipitate.

-

Once at room temperature, chill the flask in an ice bath for at least 30 minutes.

-

Isolation: Collect the crystals by vacuum filtration.

-

Wash the crystal cake with a small amount of a cold, pre-mixed solution of ethyl acetate and heptane (in a ratio similar to the final mother liquor) to remove impurities without dissolving the product.

-

Drying: Dry the purified crystals in a vacuum oven at 40-50 °C to a constant weight.

Purity Assessment

The efficacy of the recrystallization must be validated. Standard analytical techniques include:

-

Melting Point: A sharp melting range close to the literature value indicates high purity.

-

High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity and impurity profiles.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and detects residual solvents or organic impurities.

Conclusion

The protocols detailed in this application note provide robust and reproducible methods for the purification of this compound. The single-solvent method with isopropanol is a straightforward and effective choice. For cases where a single solvent is not ideal, the ethyl acetate/heptane solvent/anti-solvent system offers an excellent alternative. The selection of the optimal method should be guided by small-scale screening experiments and an analysis of the specific impurity profile of the crude material. These protocols are designed to serve as a strong foundation for process development and scale-up operations.

References

- Benchchem, this compound - Physicochemical Properties.

- U.S. Environmental Protection Agency (EPA), Acetic acid--ethyl 4-{[(piperidin-2-yl)methyl]amino}benzoate (1/1) - Properties.

- PubChem, Ethyl 3-Amino-4-methylbenzoate. National Center for Biotechnology Information.

- University of Rochester, Tips & Tricks: Recrystallization.

- PubChem, Ethyl 4-(3-(1-(6-methyl-3-pyridazinyl)-4-piperidinyl)propoxy)benzoate. National Center for Biotechnology Information.

- Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022). YouTube.

- ChemBK, ethyl 3-amino-4-methylbenzoate.

- University of California, Irvine, Recrystallization.

- Crash Course, Synthesis, Distillation, & Recrystallization: Crash Course Organic Chemistry #40. (2021). YouTube.

- University of California, Davis, Recrystallization and Crystallization.

- Wang, C. et al. (2019). Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics. RSC Advances.

- Der Pharma Chemica, Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. (2015).

- World Journal of Pharmaceutical Research, A comprehensive review on synthesis and characterization of pharmaceutical impurities. (2022).

- Gassman, P. G., & Gruetzmacher, G. (1977). Ethyl 4-amino-3-methylbenzoate. Organic Syntheses, 57, 69.

Sources

- 1. This compound | 1220019-45-3 | Benchchem [benchchem.com]

- 2. rubingroup.org [rubingroup.org]

- 3. scs.illinois.edu [scs.illinois.edu]

- 4. Nerdfighteria Wiki - Synthesis, Distillation, & Recrystallization: Crash Course Organic Chemistry #40 [nerdfighteria.info]

- 5. Tips & Tricks [chem.rochester.edu]

- 6. Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics - RSC Advances (RSC Publishing) DOI:10.1039/C9RA00476A [pubs.rsc.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. youtube.com [youtube.com]

Application Note: 1H NMR Characterization of Ethyl 3-amino-4-(4-methyl-1-piperidinyl)benzoate

Abstract

This application note provides a comprehensive guide to the structural characterization of Ethyl 3-amino-4-(4-methyl-1-piperidinyl)benzoate, a key intermediate in pharmaceutical synthesis, using high-resolution proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. We present a detailed, field-proven protocol for sample preparation and data acquisition. The core of this note is an in-depth analysis and prediction of the ¹H NMR spectrum, elucidating the chemical shifts, multiplicities, and coupling constants for each proton in the molecule. This guide is intended for researchers, scientists, and drug development professionals seeking to unambiguously confirm the structure and purity of this and structurally related compounds.

Introduction: The Significance of this compound

This compound is a polysubstituted aromatic compound of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a substituted aniline core, a piperidine moiety, and an ethyl ester, makes it a versatile scaffold for the synthesis of a wide range of biologically active molecules. Accurate and unambiguous structural confirmation is a critical step in the synthesis and quality control of this intermediate. ¹H NMR spectroscopy is an unparalleled tool for this purpose, providing detailed information about the molecular structure in solution. This note serves as a practical guide to its ¹H NMR characterization.

Foundational Principles: Decoding the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is a composite of signals from its distinct structural fragments: the aromatic ring, the ethyl ester, and the 4-methylpiperidine moiety. The chemical shift (δ) of each proton is primarily dictated by its local electronic environment. Electron-withdrawing groups (EWGs) deshield nearby protons, shifting their signals downfield (to higher ppm values), while electron-donating groups (EDGs) cause an upfield shift (to lower ppm values). Spin-spin coupling between non-equivalent neighboring protons results in the splitting of signals into multiplets, with the coupling constant (J, measured in Hertz) providing valuable information about the connectivity and stereochemistry of the molecule.

Experimental Protocol

This protocol outlines the standardized procedure for acquiring a high-quality ¹H NMR spectrum of the title compound.

3.1. Materials and Instrumentation

-

Sample: this compound (>98% purity)

-

Deuterated Solvent: Chloroform-d (CDCl₃, 99.8 atom % D) containing 0.03% (v/v) Tetramethylsilane (TMS) as an internal standard.

-

NMR Tubes: 5 mm high-precision NMR tubes.

-

Spectrometer: 400 MHz (or higher) NMR spectrometer.

3.2. Sample Preparation

The choice of solvent is critical as it can influence the chemical shifts of labile protons (like N-H) and aromatic protons.[1][2][3] CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its relatively inert nature.

-

Accurately weigh approximately 5-10 mg of this compound.

-

Transfer the sample into a clean, dry 5 mm NMR tube.

-

Add approximately 0.6 mL of CDCl₃ (with TMS) to the NMR tube.

-

Securely cap the tube and gently vortex or invert the tube until the sample is completely dissolved.

-

Visually inspect the solution to ensure it is clear and free of any particulate matter.

3.3. NMR Data Acquisition

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 30° pulse angle, 2-second relaxation delay, 16-32 scans).

-

Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform.

-

Phase the spectrum and calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integrate all signals to determine the relative number of protons for each resonance.

Spectral Analysis and Interpretation

The predicted ¹H NMR spectrum of this compound is best understood by dissecting the molecule into its constituent spin systems.

Workflow for ¹H NMR Characterization

Caption: Workflow from sample preparation to structural confirmation.

4.1. Aromatic Protons (δ 6.5 - 7.5 ppm)

The benzene ring is substituted with three groups: an amino group (-NH₂) at C3, a 4-methyl-1-piperidinyl group at C4, and an ethyl carboxylate group (-COOEt) at C1. The amino and piperidinyl groups are strong electron-donating groups, which will shield the aromatic protons, shifting them upfield. Conversely, the ethyl carboxylate is an electron-withdrawing group, which will deshield the aromatic protons, shifting them downfield. The final chemical shifts are a balance of these competing effects. Based on additive models and data from analogous compounds like ethyl 3,4-diaminobenzoate, the following assignments are predicted.[4][5]

-

H-2 (δ ≈ 7.3-7.4 ppm, doublet, J ≈ 2 Hz): This proton is ortho to the electron-withdrawing ester group and meta to the electron-donating amino group. The deshielding effect of the ester is expected to dominate. It will appear as a doublet due to coupling with H-6 (meta coupling).

-

H-5 (δ ≈ 6.7-6.8 ppm, doublet, J ≈ 8-9 Hz): This proton is ortho to the strongly electron-donating piperidinyl group and meta to the ester group. The strong shielding from the adjacent piperidinyl group will shift this proton significantly upfield. It will appear as a doublet due to coupling with H-6 (ortho coupling).[4][6]

-

H-6 (δ ≈ 7.1-7.2 ppm, doublet of doublets, J ≈ 8-9 Hz, 2 Hz): This proton is ortho to the ester group and ortho to the amino group, but also meta to the piperidinyl group. It will be coupled to both H-5 (ortho coupling) and H-2 (meta coupling), resulting in a doublet of doublets.[4][6]

4.2. Amino Protons (-NH₂, δ ≈ 4.0-5.0 ppm)

-

-NH₂ (Broad singlet, 2H): The protons of the primary amine will appear as a broad singlet.[7][8] Its chemical shift can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange rates.[3][9]

4.3. Ethyl Ester Protons (-OCH₂CH₃)

The signals for the ethyl group are characteristic and readily identifiable.

-

-OCH₂- (δ ≈ 4.2-4.4 ppm, quartet, 2H, J ≈ 7.1 Hz): The methylene protons are adjacent to the electron-withdrawing oxygen atom, and thus are deshielded. They are split into a quartet by the three neighboring methyl protons.

-

-OCH₂CH₃ (δ ≈ 1.3-1.4 ppm, triplet, 3H, J ≈ 7.1 Hz): The terminal methyl protons are split into a triplet by the two adjacent methylene protons.

4.4. 4-Methyl-1-piperidinyl Protons

The piperidine ring protons often show complex, overlapping multiplets. The chemical shifts are influenced by their proximity to the aromatic ring and the methyl group.[10]

-

H-2', H-6' (Axial and Equatorial, δ ≈ 2.8-3.2 ppm, multiplet, 4H): These are the protons on the carbons directly attached to the nitrogen and the aromatic ring. They are expected to be the most downfield of the piperidinyl protons due to the deshielding effect of the nitrogen and the aromatic ring.

-

H-3', H-5' (Axial and Equatorial, δ ≈ 1.6-1.9 ppm, multiplet, 4H): These protons are further from the nitrogen and are expected to appear in the aliphatic region.

-

H-4' (Axial, δ ≈ 1.4-1.6 ppm, multiplet, 1H): This proton is on the same carbon as the methyl group.

-

4'-CH₃ (δ ≈ 0.9-1.0 ppm, doublet, 3H, J ≈ 6-7 Hz): The methyl group on the piperidine ring will be a doublet, split by the single proton on the same carbon (H-4').[10]

Predicted ¹H NMR Data Summary

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-6 | 7.1-7.2 | dd | Jortho ≈ 8-9, Jmeta ≈ 2 | 1H |

| H-2 | 7.3-7.4 | d | Jmeta ≈ 2 | 1H |

| H-5 | 6.7-6.8 | d | Jortho ≈ 8-9 | 1H |

| -NH₂ | 4.0-5.0 | br s | - | 2H |

| -OCH₂CH₃ | 4.2-4.4 | q | ≈ 7.1 | 2H |

| H-2', H-6' | 2.8-3.2 | m | - | 4H |

| H-3', H-5' | 1.6-1.9 | m | - | 4H |

| H-4' | 1.4-1.6 | m | - | 1H |

| -OCH₂CH₃ | 1.3-1.4 | t | ≈ 7.1 | 3H |

| 4'-CH₃ | 0.9-1.0 | d | ≈ 6-7 | 3H |

Conclusion

¹H NMR spectroscopy provides a powerful and definitive method for the structural elucidation of this compound. By following the detailed protocol and utilizing the predictive spectral analysis presented in this application note, researchers can confidently confirm the identity and purity of this important synthetic intermediate. The characteristic signals of the aromatic, ethyl ester, and 4-methyl-1-piperidinyl moieties, with their distinct chemical shifts and coupling patterns, serve as a unique fingerprint for the molecule. This comprehensive guide enables a robust and reliable characterization, which is fundamental for advancing research and development in the pharmaceutical sciences.

References

-

PubChem. (n.d.). Ethyl 3,4-diaminobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

- Ashley, D. L., Reddy, V. V., & Patterson, D. G. (1989). Proton nuclear magnetic resonance studies of dibenzo-p-dioxins: Substituent effects. Magnetic Resonance in Chemistry, 27(S1), S10-S15.

-

Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin. Retrieved from [Link]

- Ronayne, J., & Williams, D. H. (1969). Solvent effects in proton magnetic resonance spectroscopy. Annual Review of NMR Spectroscopy, 2, 83-124.

- Diehl, P. (1963). Proton Chemical Shifts in Polysubstituted Benzenes. The Journal of Chemical Physics, 38(12), 3193-3199.

- Abraham, R. J., & Reid, M. (2005). The prediction of 1H chemical shifts in organic compounds. Spectroscopy Asia.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- Canters, G. W., & de Boer, E. (2010). Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group Be Explained Solely in Terms of Substituent Resonance Effects?.

-

LibreTexts. (2025, December 9). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. Retrieved from [Link]

- Abraham, R. J., & Mobli, M. (2007). Modelling 1H NMR Spectra of Organic Compounds. John Wiley & Sons.

-

Abraham, R. J., Byrne, J. J., Griffiths, L., & Koniotou, R. (2005). PREDICTION OF ¹H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository. Retrieved from [Link]

- Abraham, R. J., & Reid, M. (2000). Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. Journal of the Chemical Society, Perkin Transactions 2, (7), 1301-1310.

-

Rydzik, A. M., Leung, I. K. H., Kochan, G., & Schofield, C. J. (2017). Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic... ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methylpiperidine. National Center for Biotechnology Information. Retrieved from [Link]

-

Chem Ed DL. (2015, April 22). Proton NMR Skills (Benzene Derivatives) - Part 1 [Video]. YouTube. Retrieved from [Link]

- Khetrapal, C. L., & Dhingra, M. M. (1966). High resolution NMR spectra of some tri-substituted benzenes. Proceedings of the Indian Academy of Sciences - Section A, 64(6), 357-364.

-

PureSynth. (n.d.). Ethyl 3,4-Diaminobenzoate 98.0%(GC). Retrieved from [Link]

- Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667.

- Abraham, R. J., & Reid, M. (2000). Proton Chemical Shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. Modgraph.

-

Chem Ed DL. (2015, April 22). Proton NMR Skills (Benzene Derivatives) - Part 1 [Video]. YouTube. Retrieved from [Link]

-

LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. Retrieved from [Link]

-

Fiveable. (2025, September 15). Spectroscopy of Amines. Retrieved from [Link]

-

LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. Retrieved from [Link]

- Abraham, R. J., & Edgar, M. (1998). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Journal of the Chemical Society, Perkin Transactions 2, (7), 1547-1556.

Sources

- 1. rsc.org [rsc.org]

- 2. spectroscopyasia.com [spectroscopyasia.com]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. Ethyl 3,4-Diaminobenzoate | C9H12N2O2 | CID 458855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. 37466-90-3|Ethyl 3,4-diaminobenzoate|BLD Pharm [bldpharm.com]

- 7. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Secure Verification [cherry.chem.bg.ac.rs]

- 10. 4-Methylpiperidine(626-58-4) 1H NMR spectrum [chemicalbook.com]

Mass Spectrometry Analysis of Ethyl 3-amino-4-(4-methyl-1-piperidinyl)benzoate: A Guide to Structural Elucidation and Quantitative Analysis

An Application Note for Researchers and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the mass spectrometric analysis of Ethyl 3-amino-4-(4-methyl-1-piperidinyl)benzoate (C₁₅H₂₂N₂O₂), a substituted benzoate derivative with potential applications in medicinal chemistry and pharmaceutical research.[1] We present detailed protocols for both qualitative structural elucidation using tandem mass spectrometry (MS/MS) and a robust, validation-ready quantitative method using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies described herein are designed to ensure scientific integrity, offering field-proven insights into experimental choices and self-validating protocols essential for drug development and research environments.

Introduction and Significance

This compound is an aromatic ester containing multiple functional groups, including a primary aromatic amine, a tertiary amine within a piperidine ring, and an ethyl ester.[1] This unique combination of features makes it a valuable scaffold in medicinal chemistry. The piperidine moiety is a common feature in many pharmaceuticals, influencing properties like lipophilicity and receptor binding, while the aminobenzoate core is a well-established pharmacophore.[1][2]

Accurate and sensitive analytical methods are paramount for confirming the structural integrity, assessing purity, and quantifying this compound in various matrices during the drug discovery and development process.[3] Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers unparalleled specificity and sensitivity for this purpose.[4] This guide explains the causal relationships behind method development choices, from ionization principles to fragmentation pathways and chromatographic separation.

Physicochemical Properties

A fundamental understanding of the analyte's properties is the first step in any analytical method development. These properties dictate the expected mass-to-charge ratio (m/z) and inform the selection of appropriate analytical conditions.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₂N₂O₂ | [1] |

| Molecular Weight | 262.35 g/mol | [1] |

| Exact Mass | 262.1681 | [1] |

| Calculated LogP | 3.328 | [1] |

| Functional Groups | Aromatic amine, Tertiary amine (piperidine), Ethyl ester | [1] |

Qualitative Analysis: Structural Elucidation by MS/MS

The primary goal of qualitative analysis is to confirm the identity of the compound by examining its molecular mass and characteristic fragmentation patterns.

Rationale for Ionization Technique

Given the presence of two basic nitrogen atoms (the primary amine and the tertiary amine in the piperidine ring), this compound is readily protonated. Therefore, Electrospray Ionization (ESI) in positive ion mode is the ideal technique.[2][5] ESI is a soft ionization method that typically generates an abundant protonated molecule, [M+H]⁺, which serves as the precursor ion for subsequent fragmentation analysis (MS/MS).[2]

Full Scan (MS1) Spectrum

In a full scan analysis, the expected primary ion will be the protonated molecule [M+H]⁺.

-

Expected m/z: 262.1681 (Exact Mass) + 1.0073 (Proton Mass) = 263.1754

Tandem Mass Spectrometry (MS/MS) and Proposed Fragmentation Pathway

By isolating the precursor ion (m/z 263.17) and subjecting it to collision-induced dissociation (CID), we can generate a unique fragmentation pattern that serves as a structural fingerprint. The fragmentation of piperidine derivatives, aromatic amines, and ethyl esters follows predictable pathways.[2][6][7]

The most probable fragmentation cleavages include:

-

α-Cleavage: A dominant pathway for amines, involving the cleavage of a C-C bond adjacent to the nitrogen. This can occur within the piperidine ring.[2][6]

-

Neutral Loss: The loss of small, stable neutral molecules like ethylene (C₂H₄) from the ethyl ester group.

-

Ring Fission: Opening of the piperidine ring system.[2]

Caption: Proposed fragmentation of protonated this compound.

Quantitative Analysis: A Validated LC-MS/MS Protocol

For quantitative applications, such as pharmacokinetic studies or impurity analysis, a highly selective and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method operating in Multiple Reaction Monitoring (MRM) mode is the gold standard.[8][9][10] This section details a complete, step-by-step protocol.

Experimental Workflow

The following diagram outlines the logical flow of the quantitative analysis from sample receipt to final data reporting.

Caption: Workflow for the quantitative analysis of the target analyte.

Step-by-Step Protocol

Protocol Objective: To accurately quantify this compound in a biological matrix (e.g., human plasma) or a formulation solution.

Step 1: Preparation of Standards and Samples

-

Stock Solution (1 mg/mL): Accurately weigh and dissolve the reference standard in methanol.

-

Working Standards: Serially dilute the stock solution with 50:50 acetonitrile:water to prepare calibration standards (e.g., 1-1000 ng/mL).

-

Sample Preparation (Plasma):

-

To 50 µL of plasma sample, add 150 µL of acetonitrile containing an appropriate internal standard (e.g., a deuterated analog of the analyte).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes.

-